N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide typically involves the reaction of 2-chlorobenzyl chloride with pyrrolidine to form N-(2-chlorobenzyl)pyrrolidine. This intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Amines, thiols; basic or neutral conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)pyrrolidine
- 2-chlorobenzyl chloride
- Pentanoyl chloride
Uniqueness
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25ClN2O |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]pentanamide |
InChI |
InChI=1S/C17H25ClN2O/c1-2-3-10-17(21)19-13-16(20-11-6-7-12-20)14-8-4-5-9-15(14)18/h4-5,8-9,16H,2-3,6-7,10-13H2,1H3,(H,19,21) |
InChI Key |
GQKZJZYHULUBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC(C1=CC=CC=C1Cl)N2CCCC2 |
Origin of Product |
United States |
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